Arg-Gly-Glu
Overview
Description
Arg-Gly-Glu is a tripeptide composed of the amino acids arginine, glycine, and glutamic acid. This compound is part of the larger family of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in various biological processes, including cell signaling, immune responses, and tissue repair.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Arg-Gly-Glu typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid, arginine, to the resin. Subsequent amino acids, glycine and glutamic acid, are added one by one through a series of coupling and deprotection steps. Common reagents used in SPPS include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient production of large quantities of the peptide. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
Arg-Gly-Glu can undergo various chemical reactions, including:
Oxidation: The arginine residue can be oxidized to form citrulline.
Reduction: Reduction reactions can modify the peptide’s functional groups.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH₄) is a typical reducing agent.
Substitution: Amino acid derivatives and coupling agents like DIC and HOBt are used for substitution reactions.
Major Products
The major products formed from these reactions include modified peptides with altered biological activities. For example, oxidation of arginine to citrulline can impact the peptide’s interaction with cellular receptors.
Scientific Research Applications
Arg-Gly-Glu has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Plays a role in cell adhesion and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in wound healing and tissue regeneration.
Industry: Utilized in the development of biomaterials and drug delivery systems.
Mechanism of Action
The mechanism of action of Arg-Gly-Glu involves its interaction with specific cellular receptors and proteins. The peptide can bind to integrins, which are transmembrane receptors involved in cell adhesion and signaling. This binding can activate intracellular signaling pathways that regulate cell migration, proliferation, and survival.
Comparison with Similar Compounds
Similar Compounds
Arg-Gly-Asp: Another tripeptide with similar cell adhesion properties.
Gly-Glu-Arg: A structural isomer with different biological activities.
Ala-Gly-Pro-Arg-Gly-Glu-4Hyp-Gly-Pro: A longer peptide with unique electromechanical properties.
Uniqueness
Arg-Gly-Glu is unique due to its specific sequence and the presence of arginine, which imparts distinct biochemical properties. Its ability to interact with integrins and modulate cell signaling pathways makes it a valuable compound in various research fields.
Properties
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N6O6/c14-7(2-1-5-17-13(15)16)11(23)18-6-9(20)19-8(12(24)25)3-4-10(21)22/h7-8H,1-6,14H2,(H,18,23)(H,19,20)(H,21,22)(H,24,25)(H4,15,16,17)/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFHLLPVPSMEOG-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)N)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)N)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60705766 | |
Record name | N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60705766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20274-91-3 | |
Record name | N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60705766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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